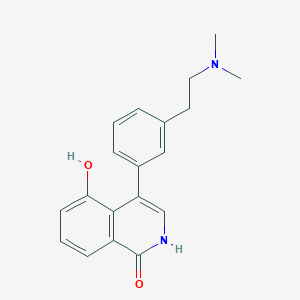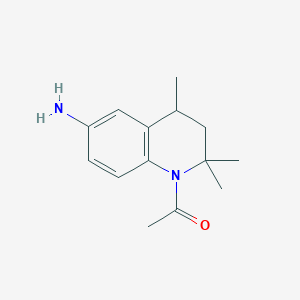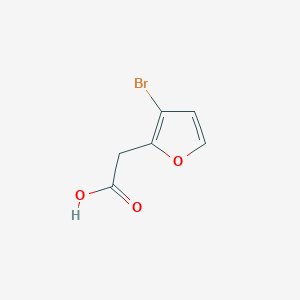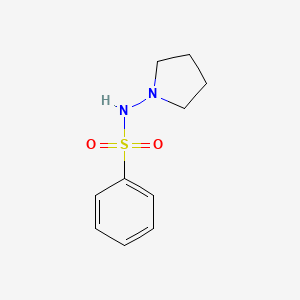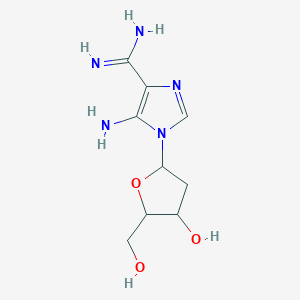
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that combines elements of imidazole and tetrahydrofuran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the imidazole ring and the subsequent attachment of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-formyltetrahydrofuran-3-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential as a biochemical probe or therapeutic agent is of interest. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new drugs.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a similar hydroxymethyl group but a different core structure.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
The uniqueness of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol lies in its combination of imidazole and tetrahydrofuran moieties. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
35966-91-7 |
|---|---|
Fórmula molecular |
C9H15N5O3 |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboximidamide |
InChI |
InChI=1S/C9H15N5O3/c10-8(11)7-9(12)14(3-13-7)6-1-4(16)5(2-15)17-6/h3-6,15-16H,1-2,12H2,(H3,10,11) |
Clave InChI |
UZIPPVPXUDGYPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC(=C2N)C(=N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



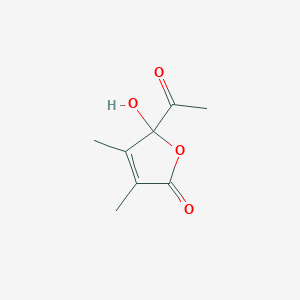
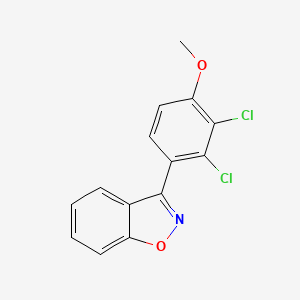
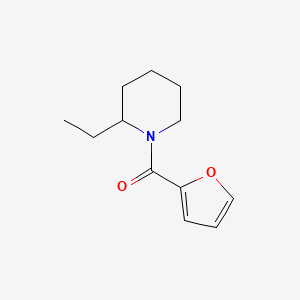
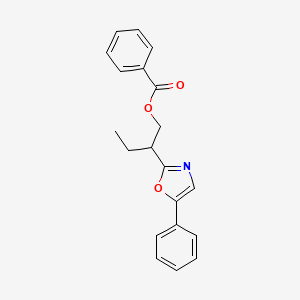
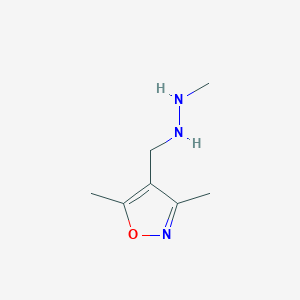
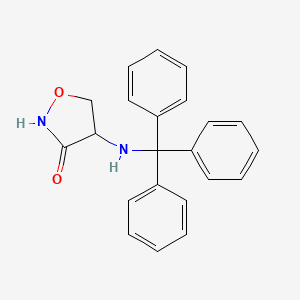
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
